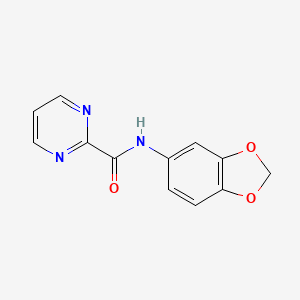![molecular formula C12H10N4O3 B2792960 N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide CAS No. 375358-20-6](/img/structure/B2792960.png)
N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is a complex organic molecule belonging to the hydrazone class of compounds. It features a pyridazine core connected to a phenylhydrazone moiety, which contributes to its unique chemical properties and potential applications. The presence of both hydrazone and pyridazine functionalities renders this compound a subject of interest for various scientific research endeavors.
Preparation Methods
Synthetic routes for N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide typically involve condensation reactions between hydrazides and aldehydes or ketones. One common method includes reacting 6-oxo-1,6-dihydropyridazine-3-carbohydrazide with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation
: The compound can be oxidized using reagents such as hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction
: Reduction of this compound can be achieved using reagents like sodium borohydride, yielding reduced hydrazine derivatives.
Substitution
: The aromatic ring in the compound allows for electrophilic aromatic substitution reactions, where halogens, nitro groups, or other substituents can be introduced using appropriate reagents and conditions.
Hydrolysis
: Under acidic or basic conditions, the hydrazone linkage can be hydrolyzed to yield the corresponding hydrazide and aldehyde or ketone.
Scientific Research Applications
N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has a wide range of applications in scientific research, including:
Chemistry
: Used as a precursor for the synthesis of various heterocyclic compounds, intermediates in organic synthesis, and catalysts in chemical reactions.
Biology
: Studied for its potential as a bioactive compound, including antimicrobial, antiviral, and anticancer properties.
Medicine
: Investigated for its potential therapeutic applications, such as enzyme inhibition, anti-inflammatory, and analgesic activities.
Industry
: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide involves its interaction with various molecular targets and pathways. Its hydrazone functionality allows it to form Schiff bases with amine groups in proteins, potentially inhibiting enzyme activity. The compound's pyridazine core can engage in π-π interactions with aromatic amino acids in proteins, modulating their function. Additionally, its hydroxyl group can participate in hydrogen bonding with biological macromolecules, affecting their stability and activity.
Comparison with Similar Compounds
N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide shares similarities with other hydrazone and pyridazine compounds, but it also possesses unique features:
Similar Compounds
: Examples include N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-hydrazinopyridine, N'-[(E)-(2-Hydroxyphenyl)methylidene]-3-hydrazinoquinoline, and N'-[(E)-(2-Hydroxyphenyl)methylidene]-4-hydrazinopyrimidine.
Uniqueness
: The presence of both hydrazone and pyridazine functionalities in a single molecule distinguishes it from other compounds, offering a unique combination of chemical reactivity and biological activity.
Properties
CAS No. |
375358-20-6 |
|---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-[(2-hydroxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c17-10-4-2-1-3-8(10)7-13-16-12(19)9-5-6-11(18)15-14-9/h1-7,17H,(H,15,18)(H,16,19) |
InChI Key |
RAPAYNNWKRHDGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=O)C=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=O)C=C2)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one](/img/structure/B2792877.png)


![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2792881.png)

![11-(4-Butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2792888.png)
![8-[benzyl(methyl)amino]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792891.png)
![N-[1-(aminocarbonyl)-1,2-dimethylpropyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2792892.png)


![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2792896.png)

![2-{[8-oxo-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2792898.png)

